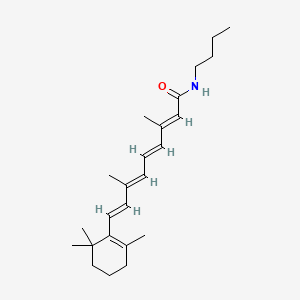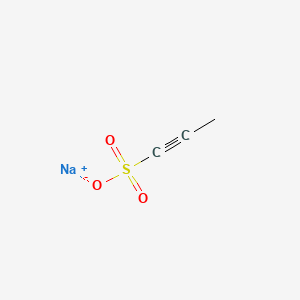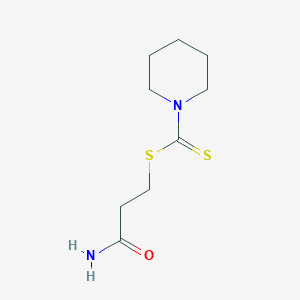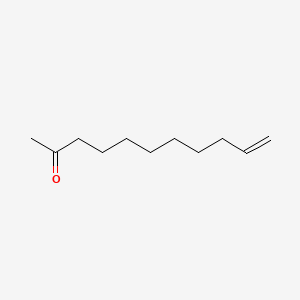![molecular formula C9H6N2O B14687066 4H-[1,2]Oxazolo[5,4-E]indole CAS No. 32530-61-3](/img/structure/B14687066.png)
4H-[1,2]Oxazolo[5,4-E]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,2]Oxazolo[5,4-E]indole typically involves the annelation of the oxazole moiety to the isoindole ring. This process can be achieved through various synthetic routes, including cyclization reactions and condensation processes. One efficient method involves the reaction of appropriate precursors under controlled conditions to form the desired oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4H-[1,2]Oxazolo[5,4-E]indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
4H-[1,2]Oxazolo[5,4-E]indole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-[1,2]Oxazolo[5,4-E]indole involves its interaction with cellular targets, particularly tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the mitochondrial pathway. This mechanism is particularly relevant in cancer research, where the compound’s ability to disrupt microtubule dynamics makes it a promising candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
4H-[1,2]Oxazolo[5,4-E]indole can be compared with other similar compounds, such as:
[1,2]Oxazolo[5,4-e]isoindole: This compound shares a similar core structure but differs in its substitution pattern and specific biological activities.
Oxazole derivatives: These compounds have a similar oxazole ring but vary in their additional functional groups and overall molecular architecture.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, particularly its potent antimitotic effects and ability to overcome multidrug resistance in cancer cells .
Eigenschaften
CAS-Nummer |
32530-61-3 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4H-pyrrolo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-7(3-4-10-8)9-6(1)5-11-12-9/h2-5H,1H2 |
InChI-Schlüssel |
GVBJZJCLTYJSNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C(=CC=N2)C3=C1C=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


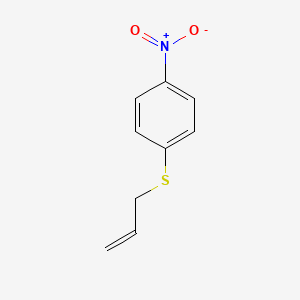
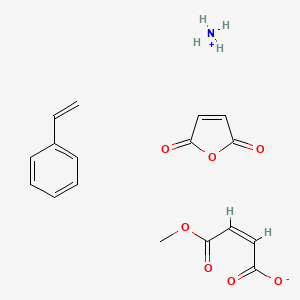

![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

